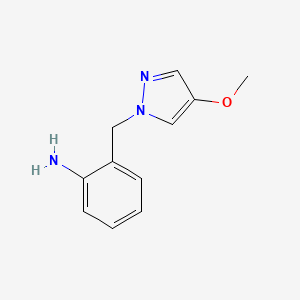
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine
Overview
Description
The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their wide range of biological activities and are used as intermediates in the synthesis of various pharmaceutical compounds .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine” were not found, pyrazole derivatives can generally be synthesized through various methods. For instance, one approach involves the catalytic protodeboronation of pinacol boronic esters .Chemical Reactions Analysis
Pyrazole derivatives are known for their versatility in chemical reactions. They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Antimicrobial Activity
A study by Mallikarjunaswamy et al. (2017) synthesized derivatives of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine and evaluated their antimicrobial activity. These compounds were characterized through various spectral studies, suggesting potential applications in antimicrobial treatments (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).
Dopamine Receptor Research
Enguehard-Gueiffier et al. (2006) conducted research on novel compounds structurally related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, focusing on their interaction with dopamine receptors. This study contributes to understanding the effects of these compounds on the central nervous system (Enguehard-Gueiffier et al., 2006).
Thermal Rearrangements
Boyle and Jones (1973) explored the thermal rearrangements of 1-methoxypyrazole 2-oxides, which are structurally related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. Their findings contribute to the understanding of the stability and reactivity of these compounds under various conditions (Boyle & Jones, 1973).
Synthesis of Benzimidazoles
Ping (2010) worked on the synthesis of 4-H-pyrazole[1,5-a] benzimidazoles, involving a process that includes the use of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. This research contributes to the field of heterocyclic chemistry and the development of new synthetic methods (Ping, 2010).
Anti-Cancer Research
Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes with 1H-benzimidazol-2-ylmethyl)-(4-methoxyl-phenyl)-amine (a derivative of 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine) to explore their potential as anticancer compounds. Their findings highlight the possible application of these compounds in cancer treatment and the development of new chemotherapeutic agents (Ghani & Mansour, 2011).
Herbicide Research
Gish et al. (2011) investigated the runoff and volatilization of metolachlor, which includes a structure similar to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine. This study provides insights into the environmental impact and behavior of such herbicides (Gish et al., 2011).
Corrosion Inhibition
Satpati et al. (2020) synthesized Schiff base derivatives of vanillin with 2-picolylamine, related to 2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine, to study their adsorption characteristics and corrosion inhibition behavior. This research is significant for understanding the application of these compounds in protecting metals against corrosion (Satpati, Saha, Suhasaria, Banerjee, & Sukul, 2020).
Future Directions
properties
IUPAC Name |
2-[(4-methoxypyrazol-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-6-13-14(8-10)7-9-4-2-3-5-11(9)12/h2-6,8H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHCKFBUIRKJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxypyrazol-1-ylmethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



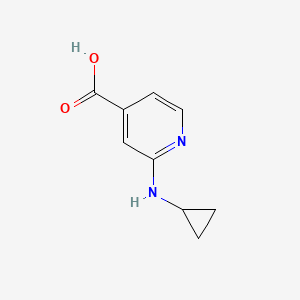
![4-[(Ethylsulfanyl)methyl]benzoic acid](/img/structure/B1416296.png)
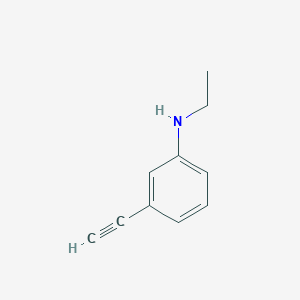
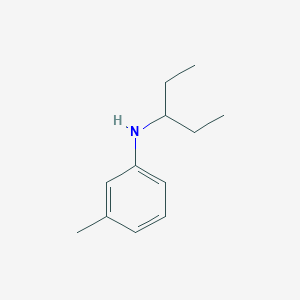
![(Cyclopropylmethyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B1416299.png)
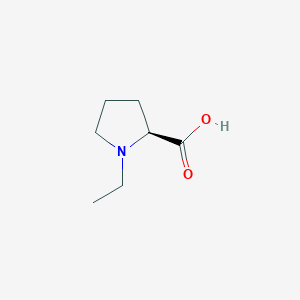
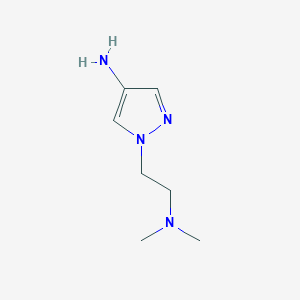
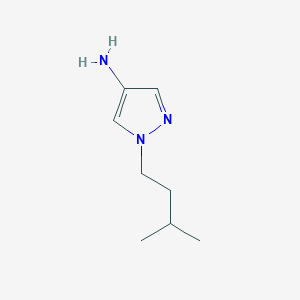
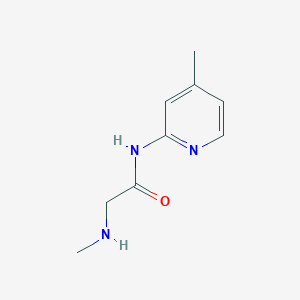
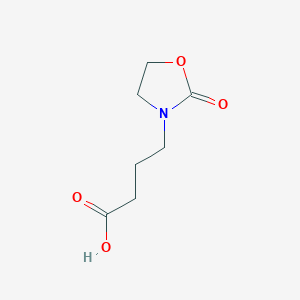
![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)
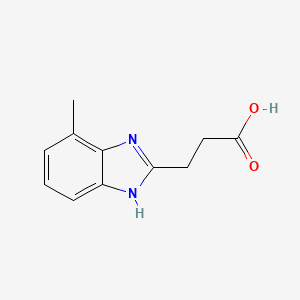
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B1416317.png)